molecular formula C9H9ClO2S B3373286 2-[(2-Chlorophenyl)sulfanyl]propanoic acid CAS No. 99585-15-6

2-[(2-Chlorophenyl)sulfanyl]propanoic acid

Cat. No.: B3373286
CAS No.: 99585-15-6
M. Wt: 216.68 g/mol
InChI Key: IEIAJSOBRQNLOX-UHFFFAOYSA-N
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Description

2-[(2-Chlorophenyl)sulfanyl]propanoic acid is a sulfur-containing carboxylic acid derivative characterized by a 2-chlorophenylthio group attached to the α-carbon of propanoic acid. Its molecular formula is C₉H₉ClO₂S, with a molecular weight of 216.68 g/mol. The compound’s structure combines aromatic (2-chlorophenyl) and aliphatic (propanoic acid) components, enabling diverse reactivity. The chlorine atom at the ortho position on the phenyl ring introduces steric and electronic effects, influencing solubility, stability, and intermolecular interactions .

For example, chlorophenylthiol could react with α-bromopropanoic acid under basic conditions to form the target compound.

Properties

IUPAC Name

2-(2-chlorophenyl)sulfanylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2S/c1-6(9(11)12)13-8-5-3-2-4-7(8)10/h2-6H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEIAJSOBRQNLOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)SC1=CC=CC=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001283645
Record name 2-[(2-Chlorophenyl)thio]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001283645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99585-15-6
Record name 2-[(2-Chlorophenyl)thio]propanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99585-15-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(2-Chlorophenyl)thio]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001283645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 2-[(2-Chlorophenyl)sulfanyl]propanoic acid typically involves the reaction of 2-chlorothiophenol with a suitable propanoic acid derivative under controlled conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction, followed by acidification to obtain the final product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2-[(2-Chlorophenyl)sulfanyl]propanoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the sulfanyl group to a thiol group using reducing agents like lithium aluminum hydride.

Common reagents and conditions used in these reactions include oxidizing agents for oxidation, reducing agents for reduction, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[(2-Chlorophenyl)sulfanyl]propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(2-Chlorophenyl)sulfanyl]propanoic acid involves its interaction with specific molecular targets and pathways. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table summarizes structural analogs of 2-[(2-chlorophenyl)sulfanyl]propanoic acid, highlighting substituent variations and their implications:

Compound Name Molecular Formula Substituent Features Key Properties/Applications Reference
This compound C₉H₉ClO₂S Ortho-chlorophenylthio group Moderate lipophilicity; potential polymer/agrochemical applications
2-[(4-Fluorophenyl)sulfanyl]propanoic acid C₉H₉FO₂S Para-fluorophenylthio group Higher electronegativity; altered binding affinity in biological systems
2-[4-Chloro-2-(dimethylsulfamoyl)phenoxy]propanoic acid C₁₁H₁₄ClNO₅S Phenoxy group with sulfamoyl and chlorine Enhanced polarity due to sulfamoyl; potential herbicide
2-[(Dodecylsulfanyl)carbonothioyl-sulfanyl]propanoic acid C₁₆H₃₀O₂S₃ Long dodecyl chain and trithiocarbonate group Hydrophobic; RAFT polymerization agent
(R)-2-[4-[[5-(Trifluoromethyl)-2-pyridinyl]oxy]phenoxy]propanoic acid (fluazifop-P) C₁₉H₁₆F₃NO₄ Pyridinyl-phenoxy backbone Herbicidal activity; chiral specificity

Electronic and Steric Effects

  • Chlorine vs. Fluorine Substituents : The 2-chlorophenyl group in the target compound provides greater steric hindrance and electron-withdrawing effects compared to the 4-fluorophenyl analog (). This may enhance stability in acidic environments but reduce solubility in polar solvents .
  • Sulfanyl vs.

Biological Activity

2-[(2-Chlorophenyl)sulfanyl]propanoic acid is a compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. Characterized by a chlorophenyl group attached to a sulfanyl moiety and a propanoic acid functional group, its molecular formula is C10H11ClOS, with a molecular weight of approximately 216.71 g/mol. This article explores the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's structure includes:

  • Chlorophenyl Group : Contributes to its reactivity and biological interactions.
  • Sulfanyl Moiety : Imparts unique properties that may enhance biological activity.
  • Propanoic Acid Backbone : Provides acidic properties that can influence solubility and interaction with biological targets.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antibacterial Activity : The sulfonamide structure is known for inhibiting bacterial folic acid synthesis, which is crucial for bacterial growth and replication. This mechanism suggests potential applications in treating bacterial infections.
  • Anti-inflammatory Effects : Preliminary studies indicate that this compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
  • Cytotoxicity Against Cancer Cells :
    • The compound has shown selective cytotoxicity towards various cancer cell lines, including A549 (human lung adenocarcinoma) and A375 (human melanoma) with IC50 values indicating significant inhibitory effects .
    • In vitro assays demonstrated that it can suppress the proliferation of human umbilical vein endothelial cells (HUVEC) induced by vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF) .

The biological activity of this compound is attributed to its interactions with specific enzymes and receptors:

  • Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways associated with cancer progression.
  • Binding Affinity Studies : Interaction studies have revealed insights into how this compound binds to biological macromolecules, which is crucial for understanding its mechanism of action and potential side effects.

Comparative Analysis with Similar Compounds

A comparison of this compound with structurally similar compounds reveals variations in biological activity due to differences in substituents:

Compound NameMolecular FormulaUnique Features
2-Amino-3-(2-chlorophenyl)propanoic acidC9H10ClNContains an amino group; different biological properties
2-{[(4-Chlorophenyl)sulfonyl]amino}propanoic acidC9H10ClNO4SDifferent halogen substituent impacts reactivity
2-{[(2-Bromophenyl)sulfanyl]propanoic acidC10H11BrOSBromine instead of chlorine; altered biological activity

This table illustrates how variations in the chemical structure can influence the biological behavior of related compounds.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

  • Cytotoxicity Assays : In vitro studies using MTT assays demonstrated significant cytotoxic effects against various cancer cell lines, supporting its potential as an anticancer agent.
  • Inflammatory Response Modulation : Research has shown that the compound can modulate inflammatory pathways, indicating possible therapeutic applications in chronic inflammatory diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[(2-Chlorophenyl)sulfanyl]propanoic acid
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2-[(2-Chlorophenyl)sulfanyl]propanoic acid

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